molecular formula C9H7N3O4 B13406101 6-Nitro-1H-indazole-5-carboxylic acid methyl ester

6-Nitro-1H-indazole-5-carboxylic acid methyl ester

Cat. No.: B13406101
M. Wt: 221.17 g/mol
InChI Key: WNELUPJLHGKSHF-UHFFFAOYSA-N
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Description

6-Nitro-1H-indazole-5-carboxylic acid methyl ester is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has a nitro group at the 6th position and a carboxylic acid methyl ester group at the 5th position, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1H-indazole-5-carboxylic acid methyl ester typically involves the nitration of 1H-indazole-5-carboxylic acid methyl ester. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve optimized nitration processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1H-indazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 6-Amino-1H-indazole-5-carboxylic acid methyl ester.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Mechanism of Action

The biological activity of 6-Nitro-1H-indazole-5-carboxylic acid methyl ester is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indazole core can bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-1H-indazole-5-carboxylic acid methyl ester is unique due to the presence of both the nitro and carboxylic acid methyl ester groups, which provide a combination of reactivity and biological activity that is not found in other similar compounds. This makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules .

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 6-nitro-1H-indazole-5-carboxylate

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)6-2-5-4-10-11-7(5)3-8(6)12(14)15/h2-4H,1H3,(H,10,11)

InChI Key

WNELUPJLHGKSHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=NN2)[N+](=O)[O-]

Origin of Product

United States

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